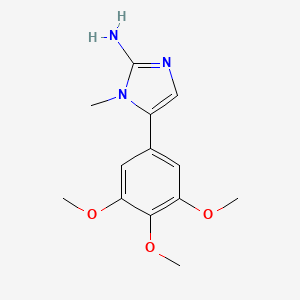

1-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine

Description

1-Methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine is a synthetic imidazole derivative featuring a 3,4,5-trimethoxyphenyl substituent at the 5-position and a methyl group at the 1-position of the imidazole ring (Figure 1). The 3,4,5-trimethoxyphenyl moiety is structurally analogous to combretastatin A-4, a natural tubulin polymerization inhibitor derived from Combretum caffrum . This substitution pattern is critical for antimitotic activity, as trimethoxy groups enhance binding to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells .

Properties

CAS No. |

918801-71-5 |

|---|---|

Molecular Formula |

C13H17N3O3 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-methyl-5-(3,4,5-trimethoxyphenyl)imidazol-2-amine |

InChI |

InChI=1S/C13H17N3O3/c1-16-9(7-15-13(16)14)8-5-10(17-2)12(19-4)11(6-8)18-3/h5-7H,1-4H3,(H2,14,15) |

InChI Key |

UVOPWEBTQAHOQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=C1N)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and anhydrous aluminum chloride as a catalyst.

Methylation: The final step involves the methylation of the imidazole ring at the first position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of imidazole oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Pharmacological Applications

The imidazole ring is a common motif in many biologically active compounds. Research has indicated that derivatives of imidazole exhibit a range of pharmacological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, metal complexes of imidazole compounds have been reported to enhance antibacterial efficacy against various strains of bacteria and fungi . This suggests potential applications in developing new antimicrobial agents.

- Antioxidant Properties : Compounds with imidazole structures have been evaluated for their antioxidant capabilities. Research indicates that some imidazole derivatives can scavenge free radicals effectively, making them candidates for further studies in oxidative stress-related conditions .

- Anti-inflammatory Effects : Imidazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to 1-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine have been linked to the modulation of inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases .

Agricultural Applications

Imidazole-based compounds are increasingly being explored for their roles in agriculture:

- Pesticides and Herbicides : The structural characteristics of imidazole derivatives make them suitable candidates for developing new pesticides and herbicides. Their ability to interact with biological targets in pests can lead to effective pest control solutions .

- Plant Growth Regulators : Certain imidazole compounds have been studied for their effects on plant growth and development. They may influence hormonal pathways in plants, promoting growth or enhancing resistance to environmental stressors .

Material Science Applications

Imidazole compounds are also finding applications beyond biology:

- Fluorescent Materials : The fluorescent properties of some imidazole derivatives make them attractive for use in optics and photography. They can be utilized as fluorescent probes or markers in various imaging techniques .

- Catalysis : Imidazole derivatives are often employed as catalysts in organic reactions due to their ability to stabilize transition states and lower activation energies . This application is particularly relevant in synthetic chemistry.

Case Studies

Mechanism of Action

The mechanism of action of 1-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine (C₁₀H₁₀BrN₃)

- Structural Differences : Replaces the 3,4,5-trimethoxyphenyl group with a 4-bromophenyl moiety.

- Impact : Bromine’s electron-withdrawing nature reduces solubility (logP ~2.8) compared to the trimethoxy analog (logP ~1.5) .

- Activity : Bromophenyl derivatives often exhibit moderate cytotoxicity but lack the tubulin-binding specificity of trimethoxy analogs .

(2-Fluoro-5-Trifluoromethylphenyl)-(1-Methyl-5-{2-[5-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-yl]-Pyridin-4-yloxy}-1H-Benzoimidazol-2-yl)-Amine

- Structural Differences : Incorporates a trifluoromethylphenyl group and a pyridinyl-benzimidazole extension.

- Impact : Trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility. LC/MS data (m/z 627.5) indicate higher molecular weight and lipophilicity .

- Activity: Such derivatives show nanomolar IC₅₀ values in kinase assays but are less selective for tubulin .

Heterocyclic Variations

T115 (1-Methyl-5-(3-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-4-yl)-1H-Indole)

- Structural Differences : Replaces imidazole with a 1,2,4-triazole ring and links to an indole moiety.

- Impact : Triazole’s additional nitrogen improves hydrogen bonding but reduces ring stability. Retains the 3,4,5-trimethoxyphenyl group for tubulin binding .

- Activity : T115 demonstrates potent tubulin inhibition (IC₅₀ = 12 nM) and broad-spectrum cytotoxicity, outperforming many imidazole-based analogs .

Compound II: (2-(1H-Indol-3-yl)-1H-Imidazol-4-yl)(3,4,5-Trimethoxyphenyl)Methanone

- Structural Differences : Attaches the trimethoxyphenyl group via a ketone bridge.

- Impact: The methanone linker increases planarity, mimicking combretastatin’s stilbene geometry. However, reduced basicity (pKa ~8.2) limits cellular uptake .

- Activity: Displays IC₅₀ values of 0.8–1.2 µM in prostate carcinoma cell lines, comparable to the target compound .

Q & A

Q. Basic

- Antibacterial assays : Use broth microdilution (MIC determination) against Gram-positive/negative strains. Include controls like ampicillin and solvent blanks .

- Fluorescence studies : Measure emission spectra in solution (e.g., λ_ex = 365 nm) for TPA-imidazole analogs. Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with quantum yields .

Q. Advanced

- Mechanistic studies : For antibacterial activity, combine time-kill assays with membrane permeability tests (propidium iodide uptake). For fluorescence, conduct solvatochromism studies to assess polarity-dependent emission shifts .

- Structure-activity relationships (SAR) : Modify the 3,4,5-trimethoxyphenyl group or imidazole substituents (e.g., nitro, methyl) and compare bioactivity trends .

What strategies are recommended for analyzing stereochemical configurations in derivatives of this compound?

Q. Advanced

- NMR coupling constants : Vicinal coupling (J values) in NOESY/ROESY experiments differentiate cis/trans isomers in nitro-isoxazolidines .

- Crystallographic twinning : For challenging crystals, use SHELXL's TWIN commands to refine data from non-merohedral twins .

- Chiral chromatography : Resolve enantiomers using amylose/cyclodextrin columns and compare retention times with computed CD spectra .

How can computational modeling support the experimental study of this compound’s reactivity or binding interactions?

Q. Advanced

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial enzymes). For example, triazole-thiazole hybrids showed distinct binding poses in active sites .

- DFT calculations : Predict reaction pathways (e.g., nitro group reduction) and transition states. Compare activation energies for competing mechanisms .

How should researchers address contradictions in biological activity data between structurally similar analogs?

Q. Advanced

- Validate purity : Re-examine HPLC traces and HR-MS data to rule out impurities.

- Assay variability : Replicate experiments across multiple cell lines or bacterial strains. For example, 2,4,5-triphenylimidazoles showed variable MICs depending on substituent electronegativity .

- Molecular dynamics (MD) : Simulate target binding over nanosecond timescales to identify transient interactions missed in static docking .

What are the best practices for refining crystal structures of this compound using SHELX software?

Q. Advanced

- High-resolution data : Use SHELXL with anisotropic displacement parameters for non-H atoms. For twinned data, apply HKLF5 format and refine twin laws .

- Hydrogen bonding : Restrain N-H···O interactions using DFIX commands. Validate with Hirshfeld surface analysis .

How can fluorescence properties of this compound be leveraged in cellular imaging or sensor applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.